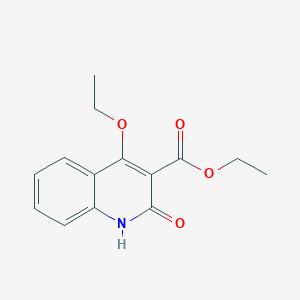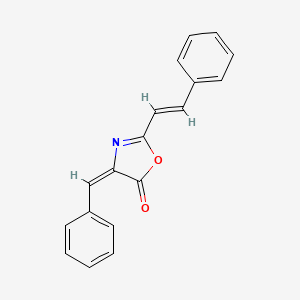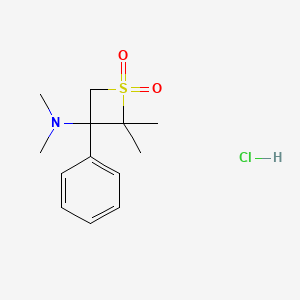![molecular formula C13H22N4O B6082964 N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]cyclopentanecarboxamide](/img/structure/B6082964.png)
N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]cyclopentanecarboxamide, also known as CPTP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action has been studied in detail. In
Mecanismo De Acción
N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]cyclopentanecarboxamide has been shown to act as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor. GABA is the main inhibitory neurotransmitter in the brain, and its receptor is a target for many drugs used to treat anxiety and epilepsy. N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]cyclopentanecarboxamide enhances the binding of GABA to the receptor, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]cyclopentanecarboxamide has been shown to have several biochemical and physiological effects, including improved cognitive function, reduced anxiety, and anticonvulsant activity. N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]cyclopentanecarboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]cyclopentanecarboxamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]cyclopentanecarboxamide is relatively expensive, and its synthesis requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the study of N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]cyclopentanecarboxamide, including the development of new derivatives with improved efficacy and safety profiles, the investigation of its potential applications in other neurological disorders, and the study of its mechanism of action at the molecular level. Additionally, more research is needed to determine the optimal dosage and administration of N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]cyclopentanecarboxamide for therapeutic use.
Métodos De Síntesis
N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]cyclopentanecarboxamide has been synthesized using different methods, including the reaction of cyclopentanecarboxylic acid with 4-isopropyl-1,2,4-triazol-3-amine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]cyclopentanecarboxamide with a purity of 95%. Other methods include the reaction of cyclopentanecarboxylic acid chloride with 4-isopropyl-1,2,4-triazol-3-amine in the presence of triethylamine (TEA) and dimethylformamide (DMF).
Aplicaciones Científicas De Investigación
N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]cyclopentanecarboxamide has potential applications in various scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]cyclopentanecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease. In cancer research, N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]cyclopentanecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In drug discovery, N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]cyclopentanecarboxamide has been used as a lead compound to design new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
N-[1-(4-propan-2-yl-1,2,4-triazol-3-yl)ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-9(2)17-8-14-16-12(17)10(3)15-13(18)11-6-4-5-7-11/h8-11H,4-7H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQWWCUEXVVKCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=C1C(C)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-propan-2-yl-1,2,4-triazol-3-yl)ethyl]cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(5-methyl-2-furyl)butyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B6082883.png)

![1-ethyl-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6082892.png)
![1-cyclopropyl-N-[3-(4-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6082900.png)

![N-[2-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide](/img/structure/B6082916.png)
![1-cyclopentyl-N-[(6-hydroxy-2-methyl-4-pyrimidinyl)methyl]-3-piperidinecarboxamide](/img/structure/B6082926.png)
![1-(4-fluorophenyl)-4-[1-(5-methoxy-2-furoyl)-3-piperidinyl]piperazine](/img/structure/B6082945.png)
![4-(2-methoxyphenyl)-5-[2-(4-methyl-1-piperazinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B6082954.png)
![methyl 4,5-dimethoxy-2-{[(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl]amino}benzoate](/img/structure/B6082975.png)

![3-{2-[2-(3-fluorobenzyl)-4-morpholinyl]-2-oxoethyl}-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B6082979.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-[4-(diethylamino)-3-methylphenyl]acetamide](/img/structure/B6082986.png)
![3-[1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperidinyl]pyridine](/img/structure/B6082992.png)